
NH2-DOTA-GA
Overview
Description
NH2-DOTA-GA, also known as 2,2’,2’'-(10-(4-((2-Aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, is a compound with the molecular formula C21H38N6O9 . It is used in the labeling of peptides and antibodies, showing reactivity towards electrophilic reagents .
Synthesis Analysis
A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer has been described . The synthetic methodology allows versatile, site-specific introduction of DOTA into peptides to facilitate the development of DOTA-linked molecular imaging and therapy agents for clinical translation .Chemical Reactions Analysis
The stability of Ga complexes of DOTA and DO3A derivatives, including benzyl-DOTA (Bn-DOTA), was evaluated . [67Ga]Ga-Bn-DOTA produced two isomers, and one of the isomers exhibited the highest stability among the tested complexes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 518.6 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 13 .Scientific Research Applications
1. Diagnostic Imaging
- PET Imaging : A study compared 44Sc-DOTA-BN[2-14]NH2 and 68Ga-DOTA-BN[2-14]NH2 in pre-clinical investigations for PET imaging. They found that both tracers showed comparable distribution and similar time constants of uptake and elimination in tumor detection (Koumarianou et al., 2012).
- Impact on Biomedical Imaging : Research on DOTA and its derivatives has had a significant impact on various imaging modalities, including MRI, PET, SPECT, and Fluorescence imaging. DOTA's ability to complex various metal ions and be modified for different disease states makes it valuable (Stasiuk & Long, 2013).
2. Cancer Research
- Targeted Cancer Therapy : Gadolinium-loaded dendrimer nanocomplexes modified with NH2-DOTA were used to encapsulate the anticancer drug doxorubicin for targeted MR imaging and chemotherapy of cancer cells. This demonstrates the potential of NH2-DOTA in creating multifunctional platforms for cancer therapy (Zhu et al., 2015).
- Radiation Therapy for Prostate Cancer : A study on 177Lu-DOTA-8-AOC-BBN(7-14)NH2, a compound targeting the Gastrin Releasing Peptide receptor in prostate cancer, indicated that it could enhance overall survival when used with chemotherapy in a preclinical model of androgen-independent prostate cancer (Manuel et al., 2011).
Mechanism of Action
Target of Action
NH2-DOTA-GA is a chelating agent used for labeling peptides and antimicrobial substances . It is primarily used in the field of nuclear medicine for the development of radiotracers . The primary targets of this compound are the peptides or proteins to which it is conjugated. For instance, in prostate cancer research, this compound has been conjugated to PSMA (Prostate-Specific Membrane Antigen) ligands . PSMA is highly expressed in prostate cancer, making it an ideal target for both diagnostic imaging and endoradiotherapeutic approaches .
Mode of Action
this compound acts as a bifunctional chelator, binding to both the target peptide or protein and a radionuclide . This allows the target to be visualized using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The chelator enhances the stability, charge, and hydrophilicity of the radiotracer, impacting its imaging outcomes .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the peptide or protein to which it is conjugated. For example, when conjugated to PSMA ligands, this compound can affect the pathways involved in prostate cancer progression . The radiolabeled compound can bind to PSMA on the surface of prostate cancer cells, allowing these cells to be visualized and potentially targeted for therapy .
Pharmacokinetics
this compound exhibits favorable pharmacokinetics when used in radiolabeling. It has been shown to achieve high specific activity, with radiochemical yields for Gallium-68 (68Ga) and Lutetium-177 (177Lu) labeling being almost quantitative . This results in high tumor accumulation and low unspecific uptake in animal models . The compound also demonstrates high in vitro stability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily visual, allowing for the imaging of specific targets within the body. For instance, when conjugated to PSMA ligands, this compound allows for the visualization of prostate cancer cells that express PSMA . This can aid in the diagnosis and treatment of prostate cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the solution used for radiolabeling can impact the efficiency and reproducibility of the process . Additionally, the presence of other substances in the body, such as plasma proteins, can affect the distribution and clearance of the radiolabeled compound .
Future Directions
The recent development of radiolabeled MG analogs, which are highly stabilized against enzymatic degradation in vivo, promises to have a high impact on the clinical management of patients with CCK2R expressing tumors in the near future . Para-substituted Bn-DOTA would constitute a suitable chelating agent for developing next-generation radiotheranostic probes .
Biochemical Analysis
Biochemical Properties
NH2-DOTA-GA has been found to interact with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer . The affinity of the gallium and lutetium complexes to PSMA and the internalization efficiency of the radiotracers were determined on PSMA-expressing LNCaP cells .
Cellular Effects
This compound has shown effects on various types of cells and cellular processes. In the context of prostate cancer, it has been observed to have an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The compound has been found to exhibit favourable pharmacokinetics, low unspecific uptake and high tumour accumulation in LNCaP-tumour-bearing mice .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It forms stable and inert complexes under physiological conditions . These complexes have been found to have improved affinity to PSMA, resulting in an about twofold increased specific internalization of the gallium and lutetium-labelled DOTAGA analogue .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits changes in its effects. It has been found to have high metabolic stability . The compound has also been observed to show higher hydrophilicity compared to the DOTA ligand .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving LNCaP-tumour-bearing mice, the compound has been found to exhibit high tumour accumulation .
Transport and Distribution
Current knowledge suggests that it forms complexes that have improved affinity to PSMA, leading to increased internalization .
Subcellular Localization
Given its use in imaging and therapy, it is likely that its localization and activity are influenced by its interactions with specific biomolecules and cellular structures .
properties
IUPAC Name |
5-(2-aminoethylamino)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N6O9/c22-3-4-23-17(28)2-1-16(21(35)36)27-11-9-25(14-19(31)32)7-5-24(13-18(29)30)6-8-26(10-12-27)15-20(33)34/h16H,1-15,22H2,(H,23,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKWGTMGEYTNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




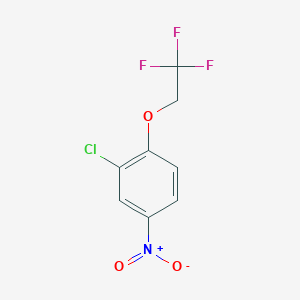
![C-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6302542.png)
![(S)-1-(3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole, 97% (>99% ee)](/img/structure/B6302544.png)

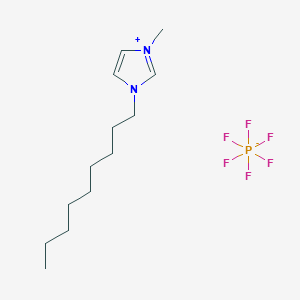
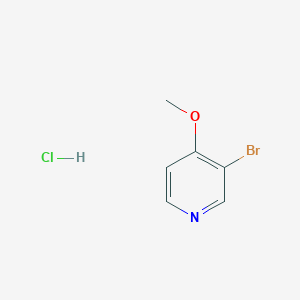
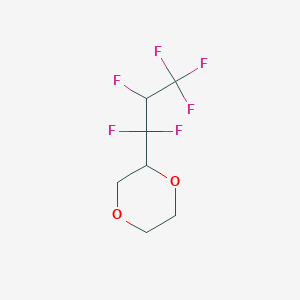
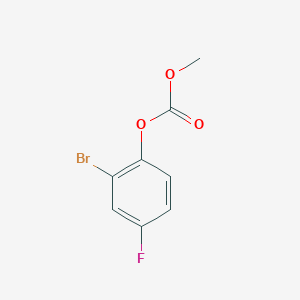
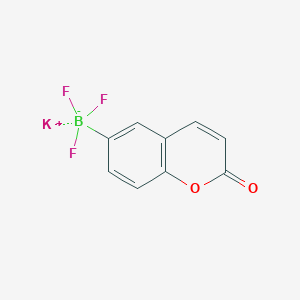
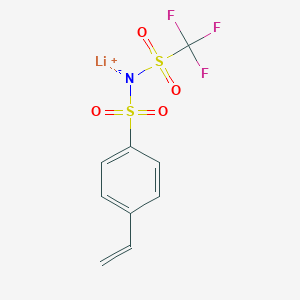
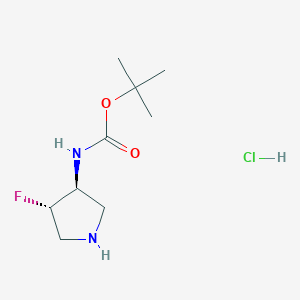
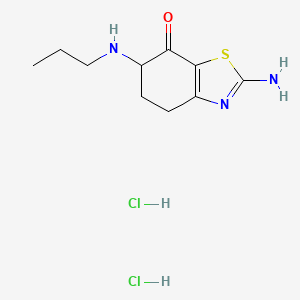
![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)